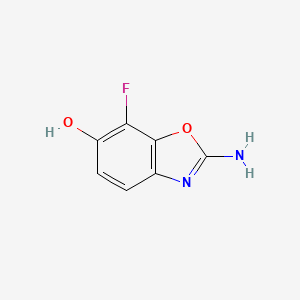

2-Amino-7-fluoro-1,3-benzoxazol-6-OL

Description

Properties

IUPAC Name |

2-amino-7-fluoro-1,3-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZVSLTUFZRUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)N)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL typically involves the condensation of 2-aminophenol with an appropriate fluorinated aldehyde or ketone. One common method includes the use of aqueous hydrogen peroxide (H2O2) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst . The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-1,3-benzoxazol-6-OL undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups replacing the fluoro or amino groups .

Scientific Research Applications

2-Amino-7-fluoro-1,3-benzoxazol-6-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a probe for studying enzyme activities and protein interactions.

Medicine: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL involves its interaction with various molecular targets and pathways. The amino and fluoro groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the benzoxazole/benzothiazole family, where structural variations in substituents significantly alter properties. Key analogues include:

Physicochemical Properties

- pKa: The pKa of this compound (5.84) is lower than that of 2-aminobenzothiazole (~8.2, estimated), indicating stronger acidity due to electron-withdrawing fluorine and hydroxyl groups .

- Boiling Point: The predicted boiling point of 348.1 °C for the target compound is higher than 2-aminobenzothiazole (~250–300 °C), likely due to hydrogen bonding from the hydroxyl group .

- Lipophilicity: Fluorine and hydroxyl substituents balance hydrophilicity and lipophilicity, whereas 2-Amino-6-(trifluoromethoxy)benzothiazole’s -OCF₃ group increases logP, favoring membrane permeability .

Q & A

Q. Optimization Tips :

- Use HPLC to monitor intermediate purity .

- Adjust stoichiometry of cyclization agents to minimize byproducts .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing purity and structure?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₇H₅FN₂O₂: 184.03 g/mol) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced: How can computational methods predict electronic properties and reactivity?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Model solvation effects in aqueous/PBS buffers to assess stability .

Validation : Compare computed IR spectra with experimental data to refine force fields .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer :

Contradictions often arise from:

- Purity Variability : Use orthogonal methods (e.g., NMR + HPLC) to confirm compound identity .

- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4 ± 0.2) .

- Structural Analogues : Compare with benzothiazole derivatives (e.g., 2-amino-7-Cl-6-fluoro-benzothiazole) to isolate substituent effects .

Example : If one study reports antimicrobial activity (IC₅₀ = 10 µM) and another shows no effect, verify bacterial strain (e.g., Gram-negative vs. Gram-positive) and solvent (DMSO vs. saline) .

Advanced: How do substitution patterns influence intermolecular interactions in crystal structures?

Q. Methodological Answer :

Table 1 : Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=5.42, b=7.89, c=12.31 | |

| Hydrogen Bonds | O6–H···N2 (2.79 Å) |

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Q. Methodological Answer :

- Purification : Replace column chromatography with recrystallization (ethanol/water) for >10 g batches .

- Byproduct Management : Optimize stoichiometry to suppress dimerization (e.g., limit BrCN to 1.2 eq.) .

- Stability Testing : Monitor degradation under physiological conditions (e.g., PBS at 37°C for 48 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.